2-Fluoro-7-azaspiro[3.5]nonane hydrochloride

GPR119 Agonist Type 2 Diabetes Metabolic Disease

2-Fluoro-7-azaspiro[3.5]nonane hydrochloride delivers a ~0.6 log unit pKa reduction (9.86 vs. ~10.45) versus non-fluorinated analogs, coupled with enhanced lipophilicity and metabolic stability—critical for CNS-penetrant GPR119 agonists, FAAH inhibitors, and M4 mAChR antagonists. Procurement secures access to patent-protected chemical space (WO2019079410A1). Ideal for parallel synthesis with >30 mg/mL DMSO solubility and 3-year ambient storage stability.

Molecular Formula C8H15ClFN
Molecular Weight 179.66
CAS No. 1993157-21-3
Cat. No. B3114053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-7-azaspiro[3.5]nonane hydrochloride
CAS1993157-21-3
Molecular FormulaC8H15ClFN
Molecular Weight179.66
Structural Identifiers
SMILESC1CNCCC12CC(C2)F.Cl
InChIInChI=1S/C8H14FN.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7,10H,1-6H2;1H
InChIKeyWROQPMNBAXVTOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride (CAS 1993157-21-3) Procurement & Scientific Selection Guide


2-Fluoro-7-azaspiro[3.5]nonane hydrochloride (CAS 1993157-21-3) is a fluorinated spirocyclic amine building block that combines a 7-membered azepane ring with a spiro-fused cyclobutane moiety . Its defining feature is the strategic placement of a single fluorine atom at the 2-position, which fundamentally alters physicochemical and pharmacokinetic properties compared to non-fluorinated 7-azaspiro[3.5]nonane and related spirocyclic cores [1]. This compound serves as a versatile intermediate for constructing GPR119 agonists, FAAH inhibitors, M4 mAChR antagonists, and kinase inhibitors for CNS-targeted and metabolic disease applications [2][3][4].

Why Substituting 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride with Unmodified 7-Azaspiro[3.5]nonane or Other Analogs Fails


Direct substitution of 2-fluoro-7-azaspiro[3.5]nonane hydrochloride with the non-fluorinated parent 7-azaspiro[3.5]nonane or the oxygen-containing analog 2-oxa-7-azaspiro[3.5]nonane cannot be performed without significant functional compromise. The fluorine atom at the 2-position introduces a unique electronic environment that lowers the predicted pKa by approximately 0.6 log units (9.86 vs. ~10.45 for non-fluorinated analogs), alters lipophilicity, and dramatically improves metabolic stability and blood-brain barrier penetration potential [1]. These property shifts directly translate into superior potency in GPR119 agonist series and enable CNS drug-like profiles in FAAH and M4 mAChR inhibitor programs [2][3][4]. Replacing this fluorinated scaffold with an unsubstituted or oxygen-containing analog would reset these optimized physicochemical parameters, resulting in lower target engagement, increased metabolic clearance, and potential loss of CNS exposure, thereby invalidating prior SAR optimization and clinical candidate progression.

Quantitative Evidence of Differentiation: 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride vs. Closest Analogs


Superior Potency in GPR119 Agonist Series Compared to Non-Fluorinated Scaffolds

In a comparative SAR study, 7-azaspiro[3.5]nonane derivatives bearing strategic fluorine substitution (including the 2-fluoro moiety) demonstrated significantly improved GPR119 agonistic activity relative to unsubstituted analogs. While the exact IC50 for 2-fluoro-7-azaspiro[3.5]nonane hydrochloride itself as a building block is not directly reported, the optimized derivative 54g (containing the 7-azaspiro[3.5]nonane core with a fluorinated aryl group) achieved a desirable PK profile in Sprague-Dawley rats and a favorable glucose-lowering effect in diabetic rats, underscoring the critical role of fluorination in enhancing target engagement [1].

GPR119 Agonist Type 2 Diabetes Metabolic Disease

Enhanced Physicochemical Properties for CNS Penetration vs. Non-Fluorinated Parent

The introduction of a fluorine atom at the 2-position of 7-azaspiro[3.5]nonane reduces the predicted pKa from approximately 10.45 (non-fluorinated spirocyclic amines) to 9.86±0.15 . This reduction in basicity, combined with increased lipophilicity, is characteristic of successful CNS drug design strategies aimed at improving blood-brain barrier (BBB) penetration [1]. The balanced lipophilicity of 2-fluoro-7-azaspiro[3.5]nonane positions it as a privileged scaffold for CNS-targeted therapeutics, whereas the more basic and less lipophilic non-fluorinated parent is less suited for CNS applications.

CNS Drug Discovery Blood-Brain Barrier Lipophilicity

Validated Use in M4 Muscarinic Acetylcholine Receptor Antagonist Development

Patent WO2019079410A1 (EP 3697781 A1) explicitly discloses substituted 7-azaspiro[3.5]nonane compounds as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4) [1]. The 2-fluoro variant serves as a key intermediate for constructing these antagonists, which are being developed for neurological and psychiatric indications. The patent's specific inclusion of the 2-fluoro substitution pattern indicates that this exact fluorination is critical for achieving the desired receptor binding affinity and selectivity profile, distinguishing it from unsubstituted or alternatively substituted 7-azaspiro[3.5]nonane cores.

Muscarinic M4 Antagonist Neurological Disorders CNS Therapeutics

DMSO Solubility and Storage Stability Supporting Assay-Ready Formulation

2-Fluoro-7-azaspiro[3.5]nonane hydrochloride exhibits DMSO solubility >30 mg/mL, enabling preparation of concentrated stock solutions for in vitro assays . DMSO stock solutions can be stored at -20°C for up to 3 months without significant degradation, as established for structurally related spirocyclic amine hydrochlorides . The solid compound is stable for 2 years when stored at 20°C (MolCore specification) or at room temperature for 3 years (Beyotime specification) [1]. In contrast, the non-fluorinated parent 7-azaspiro[3.5]nonane free base is a liquid at room temperature and may require different handling and storage protocols, potentially introducing variability in assay reproducibility.

Solubility Storage Stability Assay Development

High-Value Application Scenarios for 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride Procurement


Optimization of CNS-Penetrant GPR119 Agonists for Type 2 Diabetes

Researchers developing GPR119 agonists with potential for central nervous system (CNS) activity should utilize 2-fluoro-7-azaspiro[3.5]nonane hydrochloride as the core scaffold. The reduced pKa (9.86 vs. ~10.45) and enhanced lipophilicity conferred by the 2-fluoro substitution are expected to improve BBB penetration, a critical advantage for accessing CNS GPR119 receptors implicated in appetite regulation and metabolic control [1]. This building block enables the synthesis of derivatives analogous to compound 54g, which demonstrated glucose-lowering efficacy in diabetic rats [1].

Synthesis of M4 Muscarinic Acetylcholine Receptor Antagonists for Neurological Disorders

The compound is an essential intermediate for preparing substituted 7-azaspiro[3.5]nonane M4 mAChR antagonists claimed in WO2019079410A1 . These antagonists are being investigated for the treatment of neurological and psychiatric conditions, including schizophrenia and cognitive disorders. Procurement of the 2-fluoro building block is necessary to access the exact chemical space covered by this patent, ensuring freedom-to-operate and enabling the generation of novel derivatives with optimized receptor binding and selectivity profiles.

Construction of FAAH Inhibitors with Favorable CNS Drug-Like Properties

The 2-fluoro-7-azaspiro[3.5]nonane core can be elaborated into urea-based FAAH inhibitors with remarkable potency, selectivity, and CNS pharmacokinetic properties . The fluorine atom enhances metabolic stability and CNS penetration, key factors that contributed to the advancement of PF-04862853 as a clinical candidate . Using the 2-fluoro building block allows medicinal chemists to directly access the optimized spirocyclic scaffold without additional fluorination steps, streamlining the synthesis of preclinical candidates for pain and inflammation.

High-Throughput Screening Library Synthesis for CNS and Metabolic Targets

Given its favorable solubility (>30 mg/mL in DMSO), long-term storage stability (up to 3 years at room temperature), and defined physicochemical profile, 2-fluoro-7-azaspiro[3.5]nonane hydrochloride is ideally suited for generating diverse compound libraries via parallel synthesis [1]. The spirocyclic core offers multiple vectors for diversification (amine alkylation, reductive amination, amide coupling), enabling the rapid exploration of SAR around CNS and metabolic disease targets with reduced logistical burden.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.